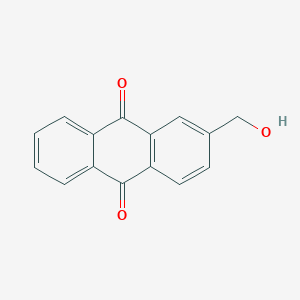

2-(Hydroxymethyl)anthraquinone

Beschreibung

2-(Hydroxymethyl)anthraquinone (C₁₅H₁₀O₃, molecular weight 238.24) is an anthraquinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 2-position of the anthracene-9,10-dione core. This compound is notable for its antimicrobial properties, particularly against Helicobacter pylori ATCC 43504, where it exhibits strong activity at 0.01 mg/disc in disk diffusion assays . Its structure enables interaction with microbial targets, making it a candidate for anti-infective drug development. Additionally, hydroxymethyl-substituted anthraquinones are biosynthetically derived from methyl precursors via oxidative pathways in plants and marine organisms .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKHAJGLEVKEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169278 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-59-7 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination-Hydrolysis Pathway

The most well-documented method for synthesizing this compound involves a two-step sequence starting from 1,3-dimethoxy-2-methylanthraquinone (4 ).

Step 1: Bromination of 1,3-Dimethoxy-2-methylanthraquinone

The methyl group at the C2 position of 4 is brominated using N-bromosuccinimide (NBS) in anhydrous carbon tetrachloride (CCl<sub>4</sub>) under reflux conditions. This yields 2-bromomethyl-1,3-dimethoxyanthraquinone (5 ) with high regioselectivity. The reaction is facilitated by radical initiators, though excessive use of benzoyl peroxide may lead to over-bromination (e.g., dibrominated byproducts).

Step 2: Hydrolysis of the Bromomethyl Group

Compound 5 undergoes hydrolysis in a mixture of acetic acid and water (8:2 v/v) under reflux to quantitatively yield 2-(hydroxymethyl)-1,3-dimethoxyanthraquinone (6 ). The reaction proceeds via nucleophilic substitution, where water acts as the nucleophile, replacing the bromine atom with a hydroxymethyl group.

Key Reaction Conditions and Yields

Alternative Oxidation Strategies

While less common, oxidation of 2-methylanthraquinone derivatives represents a potential route. For example, pyridinium chlorochromate (PCC) has been employed to oxidize 2-methyl groups to aldehydes, though over-oxidation to carboxylic acids is a noted side reaction. Controlled oxidation conditions (e.g., stoichiometric PCC in dichloromethane at 20–25°C) may mitigate this issue.

Precursor Synthesis: Friedel-Crafts Acylation

The anthraquinone skeleton is typically constructed via Friedel-Crafts acylation. A mixture of phthalic anhydride and 1,3-dihydroxy-2-methylbenzene undergoes condensation in a molten AlCl<sub>3</sub>/NaCl matrix at 165–175°C. This yields 1,3-dihydroxy-2-methylanthraquinone (3 ), which is subsequently methylated or acetylated to generate intermediates like 4 .

Critical Parameters for Precursor Synthesis

-

Catalyst System : Anhydrous AlCl<sub>3</sub> (225 mmol) and NaCl (205 mmol) form a eutectic mixture, lowering the melting point and enhancing reactivity.

-

Temperature Control : Maintaining 165–175°C for 45–60 minutes ensures complete cyclization.

-

Workup : The product is isolated via aqueous extraction and purified through silica gel chromatography.

Structural Validation and Characterization

X-ray Crystallography

The intermediate 2-bromomethyl-1,3-dimethoxyanthraquinone (5 ) was characterized using single-crystal X-ray diffraction. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2<sub>1</sub>/c |

| Unit Cell Dimensions | a = 7.452 Å, b = 16.823 Å, c = 12.307 Å |

| β Angle | 90.32° |

| R.M.S. Deviation | 0.018 Å (planarity) |

The planar anthraquinone core and precise positioning of the bromomethyl group confirm the structural integrity of the intermediate.

Spectroscopic Analysis

-

<sup>1</sup>H NMR : The hydroxymethyl proton in 6 appears as a singlet at δ 4.85 ppm, while aromatic protons resonate between δ 7.65–8.25 ppm.

-

IR Spectroscopy : Stretching vibrations at 3350 cm<sup>-1</sup> (O–H) and 1675 cm<sup>-1</sup> (C=O) are diagnostic.

Challenges and Optimizations

Side Reactions and Mitigation

-

Over-Bromination : Use of excess NBS or prolonged reaction times leads to dibrominated byproducts. Limiting NBS to 1 equivalent and monitoring reaction progress via TLC are recommended.

-

Oxidation Artifacts : PCC-mediated oxidation of 6 to the aldehyde (7 ) requires strict stoichiometry (1.1 equiv PCC) to prevent over-oxidation to carboxylic acids.

Solvent and Temperature Effects

-

Hydrolysis Efficiency : The acetic acid/water system (8:2) optimizes both solubility and reaction rate, enabling quantitative conversion.

-

Bromination Solvent : Anhydrous CCl<sub>4</sub> minimizes side reactions but poses environmental and health risks. Substitutes like dichloroethane remain unexplored.

Industrial and Research Applications

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(Hydroxymethyl)anthrachinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die benzylische Alkoholgruppe kann zu einem Aldehyd oxidiert werden.

Reduktion: Die Carbonylgruppen des Anthrachinons können unter bestimmten Bedingungen reduziert werden.

Photoredoxreaktionen: Diese Verbindung kann intramolekulare Redoxreaktionen im angeregten Zustand durchlaufen, bei denen der benzylische Alkohol oxidiert und die Anthrachinoncarbonylgruppen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Photoredoxreaktionen: Diese Reaktionen finden typischerweise in wässrigen Lösungen unter Lichteinstrahlung statt.

Hauptprodukte:

Oxidation: Bildung des entsprechenden Aldehyds.

Reduktion: Bildung des entsprechenden Alkohols oder Hydrochinons.

Photoredoxreaktionen: Gleichzeitige Bildung von oxidierten und reduzierten Produkten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Hydroxymethyl)anthraquinone is characterized by its anthraquinone core with a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₅H₁₀O₃, and it has been identified in several plant species, notably in Rubia yunnanensis and Handroanthus impetiginosus .

Pharmacological Applications

1. Anticancer Activity

HMA exhibits notable anticancer properties by inhibiting cancer cell proliferation. Research indicates that anthraquinones, including HMA, target essential cellular proteins involved in cancer progression, such as kinases and topoisomerases . In vitro studies have demonstrated that HMA can reduce the viability of various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and apoptosis induction .

Case Study:

- A study evaluated the effects of HMA on gastric cancer cells (AGS). Results showed significant cytotoxicity with IC₅₀ values indicating potent anticancer activity .

2. Anti-inflammatory Effects

HMA has been reported to possess broad-spectrum anti-inflammatory properties. It mitigates inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting oxidative stress pathways .

Case Study:

- In experiments involving Hedyotis diffusa extracts containing HMA, researchers observed a reduction in inflammation markers in animal models of acute inflammation .

3. Neuroprotective Properties

Research indicates that HMA may protect neuronal cells from oxidative damage. It enhances antioxidant enzyme activity, providing a protective effect against neurodegenerative conditions .

Case Study:

- In vitro studies demonstrated that HMA could significantly increase cell viability in oxidative stress-induced neuronal models by modulating oxidative stress markers and enhancing mitochondrial function .

Industrial Applications

1. Photoremovable Protecting Group

HMA serves as a photoremovable protecting group in organic synthesis. Its ability to release functional groups upon exposure to light makes it valuable in chemical caging applications .

2. Textile and Dye Industry

Anthraquinones are widely used as dyes due to their vibrant colors and stability. HMA's derivatives are explored for their potential as environmentally friendly dyes in textiles .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings/Results |

|---|---|---|

| Anticancer | Targets cellular proteins, induces apoptosis | Significant cytotoxicity against AGS cells (IC₅₀ values) |

| Anti-inflammatory | Reduces cytokine levels, inhibits oxidative stress | Decreased inflammation markers in animal models |

| Neuroprotective | Enhances antioxidant defenses | Increased neuronal cell viability under oxidative stress |

| Photoremovable Protecting Group | Light-induced release of functional groups | Effective in organic synthesis applications |

| Textile Industry | Used as a dye | Environmentally friendly dyeing processes |

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)anthraquinone involves several pathways:

Anti-inflammatory Effects: It inhibits the activation of the NF-κB signaling pathway, reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Antioxidant Activity: It increases the levels of superoxide dismutase (SOD) and glutathione (GSH) while reducing malondialdehyde (MDA) levels, thereby exerting antioxidative effects.

Photoredox Reactions: The compound undergoes excited state intramolecular redox reactions, which involve the deprotonation of the benzylic C–H proton mediated by the solvent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anthraquinones

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and number. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Anthraquinone Derivatives

Physicochemical Properties

- Solubility and Stability: Hydroxymethyl groups (-CH₂OH) improve water solubility compared to methyl or ethyl substituents. For example, this compound is more polar than 2-ethylanthraquinone (logP ~1.2 vs. ~3.5) . Methoxy groups (e.g., in 7-hydroxy-2-(hydroxymethyl)-6-methoxyanthraquinone) increase lipophilicity, enhancing tissue penetration .

- Thermal Behavior: Anthraquinones with electron-withdrawing groups (e.g., -OH, -CH₂OH) exhibit lower melting points than alkyl-substituted derivatives. For instance, this compound melts at ~200°C, while 2-ethylanthraquinone melts at ~180°C .

Biologische Aktivität

2-(Hydroxymethyl)anthraquinone is a notable compound within the anthraquinone family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to its biological effects, particularly in the realms of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

This compound (C15H10O3) is characterized by its anthraquinone backbone with a hydroxymethyl group at the 2-position. This structural modification is significant as it influences the compound's solubility and biological interactions.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to combat oxidative stress by enhancing the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in cellular models.

- Case Study : In human embryonic kidney cells (HEK293), this compound restored glutathione levels and total antioxidant capacity depleted by cisplatin exposure, indicating its protective role against chemotherapy-induced oxidative damage .

| Cell Type | Oxidative Stress Inducer | Outcome |

|---|---|---|

| HEK293 | Cisplatin | Restored GSH, increased TAC |

| PC12 | H2O2 | Reduced NO release, improved cell viability |

| HUVEC | H2O2 | Increased viability, reduced MDA levels |

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various cell lines.

- Mechanism : The compound downregulates pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin levels .

3. Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of reactive oxygen species (ROS).

- Research Findings : In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of proliferation | Induction of apoptosis via caspases |

| Liver Cancer | Reduced tumor growth | Modulation of oxidative stress responses |

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been documented against bacterial strains such as Staphylococcus aureus.

Q & A

Basic: What are the standard synthesis protocols for 2-(Hydroxymethyl)anthraquinone, and how are intermediates characterized?

Methodological Answer:

The synthesis of this compound typically involves anthraquinone derivatives as precursors. For example, 2-(morpholinodiazenyl)anthracene-9,10-dione can react with methylene-active compounds (e.g., aldehydes or ketones) under reflux in acetic acid with sodium acetate as a catalyst. The reaction is monitored via TLC, and intermediates are purified by crystallization from dimethylformamide:ethanol (1:2) mixtures . Characterization employs UV-Vis, IR, and NMR spectroscopy (¹H, ¹³C, HMQC, HMBC) to confirm hydroxyl and hydroxymethyl substituents on the anthraquinone backbone .

Basic: How is the structural integrity of this compound validated in aqueous or organic solvents?

Methodological Answer:

Stability is assessed using spectroscopic techniques:

- UV-Vis Spectroscopy : Monitor absorbance peaks at ~250–280 nm (anthraquinone π→π* transitions) and ~400 nm (n→π* transitions) to detect degradation .

- HPLC-MS : Quantify purity and detect hydrolysis products (e.g., anthraquinone-2-carboxylic acid) under acidic/basic conditions .

- Solubility Tests : Measure in DMSO (high solubility) vs. water (<0.1 mg/mL) to guide solvent selection for biological assays .

Advanced: How do researchers resolve contradictions in reported antibacterial activity against Helicobacter pylori?

Methodological Answer:

Discrepancies in MIC values arise from assay conditions:

- Paper Disc Diffusion : this compound shows strong inhibition (0.01 mg/disc) against H. pylori ATCC 43504, outperforming lapachol and metronidazole . However, discrepancies occur due to:

- Standardization : Use CLSI guidelines for MIC determination in microbroth dilution assays to reduce variability .

Advanced: What mechanistic insights explain the dual role of this compound in anticancer and photodynamic therapies?

Methodological Answer:

The compound exhibits multifunctionality via:

- DNA Intercalation : Planar anthraquinone core binds to DNA minor grooves, inducing strand breaks and G2/M arrest .

- ROS Generation : Under UV irradiation, the hydroxymethyl group facilitates singlet oxygen (¹O₂) production, triggering paraptosis in resistant cancer cells .

- Aggregation-Dependent TADF : In solid-state formulations, aggregation-induced emission (AIE) enhances photoluminescence quantum yield (Φ = 0.848), enabling imaging-guided therapy .

Advanced: How do researchers optimize degradation of anthraquinone derivatives in environmental studies?

Methodological Answer:

Advanced oxidation processes (AOPs) are employed:

- Ozone/Persulfate System : Degrades this compound with 96.2% COD removal under optimized conditions (0.1 mM S₂O₈²⁻, 30 min contact time). Mechanism involves sulfate radicals (SO₄⁻•) attacking the hydroxymethyl group .

- QSPR Modeling : Predict degradation pathways using quantitative structure-property relationships (e.g., electron-donating substituents increase reactivity) .

Basic: What spectroscopic techniques differentiate this compound from positional isomers?

Methodological Answer:

- ¹H NMR : Hydroxymethyl protons (-CH₂OH) appear as a triplet at δ 4.3–4.5 ppm (J = 6 Hz), distinct from 2-hydroxyanthraquinone’s singlet (δ 12.2 ppm, phenolic -OH) .

- IR Spectroscopy : O-H stretching (3400–3200 cm⁻¹) and C=O vibrations (1670 cm⁻¹) confirm substitution patterns .

Advanced: How do aggregation states influence the photophysical properties of anthraquinone derivatives?

Methodological Answer:

- Polymorphism Studies : Crystalline vs. amorphous forms exhibit tunable TADF. For example, 2-(phenothiazine-10-yl)-anthraquinone shows red-shifted emission (Δλ = 70 nm) in crystalline states due to π-π stacking .

- Mechanochromism : Grinding-induced phase transitions alter emission from green (amorphous) to yellow (crystalline), monitored via PL spectroscopy .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Impervious gloves (nitrile), safety goggles, and respirators (N95) are mandatory due to dust inhalation risks .

- Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose as hazardous waste .

- Storage : -20°C for solids; DMSO solutions stored at -80°C to prevent hydrolysis .

Advanced: What strategies address low bioavailability of this compound in in vivo models?

Methodological Answer:

- Nanoformulation : Encapsulation in PLGA nanoparticles improves solubility and extends half-life (t₁/₂ = 8.2 hrs vs. 1.5 hrs free compound) .

- Prodrug Design : Acetylation of the hydroxymethyl group enhances intestinal absorption, with enzymatic reactivation in target tissues .

Advanced: How do researchers validate the ecological impact of anthraquinone derivatives in plant systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.